6-[1-(3-Hydroxy-2-methoxypropanoyl)oxyethyl]phenazine-1-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-4-bromoamphetamine typically involves the bromination of 2,5-dimethoxyamphetamine. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a solvent such as acetic acid .
Industrial Production Methods
Industrial production methods for 2,5-dimethoxy-4-bromoamphetamine are not well-documented due to its classification as a controlled substance in many countries. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-4-bromoamphetamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenethylamines.
Scientific Research Applications
2,5-Dimethoxy-4-bromoamphetamine is used in scientific research primarily for its effects on the serotonin receptors. It is a potent agonist of the 5-HT2A, 5-HT2B, and 5-HT2C receptors, making it valuable for studying the serotonin receptor subfamily . Its selectivity and potency make it a useful tool in neuropharmacology and psychopharmacology research.
Mechanism of Action
The compound exerts its effects by acting as an agonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors. Its psychedelic effects are primarily mediated through the 5-HT2A receptor . The activation of these receptors leads to a cascade of intracellular events, including the release of neurotransmitters and modulation of neuronal activity .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-iodoamphetamine (DOI): Another psychedelic amphetamine with similar effects but different potency and receptor affinity.
2,5-Dimethoxy-4-methylamphetamine (DOM): Similar in structure but has a different pharmacological profile.
2,5-Dimethoxy-4-ethylamphetamine (DOET): Shares structural similarities but varies in its effects and potency.
Uniqueness
2,5-Dimethoxy-4-bromoamphetamine is unique due to its high potency and selectivity for the 5-HT2 receptor subfamily. Its R-(-)-isomer is particularly notable for its higher efficacy in triggering downstream effects mediated by these receptors .
Properties
Molecular Formula |
C19H18N2O6 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
6-[1-(3-hydroxy-2-methoxypropanoyl)oxyethyl]phenazine-1-carboxylic acid |
InChI |
InChI=1S/C19H18N2O6/c1-10(27-19(25)15(9-22)26-2)11-5-3-7-13-16(11)20-14-8-4-6-12(18(23)24)17(14)21-13/h3-8,10,15,22H,9H2,1-2H3,(H,23,24) |
InChI Key |
OSEDIRANPWGFRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)O)OC(=O)C(CO)OC |
Origin of Product |
United States |
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